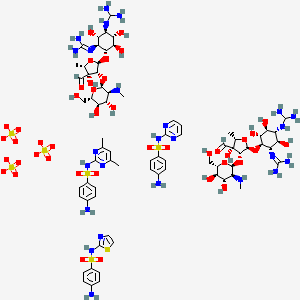
Ethyl docosahexaenate
Übersicht
Beschreibung
Ethyl docosahexaenoate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid with the hydroxy group of ethanol . It is functionally related to an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid .
Synthesis Analysis
Ethyl docosahexaenoate (E-DHA) can be efficiently enriched by the selective alcoholysis of ethyl esters originating from tuna oil with lauryl alcohol using immobilized lipase .
Molecular Structure Analysis
The molecular formula of Ethyl docosahexaenoate is C24H36O2 . The IUPAC name is ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate . The molecular weight is 356.5 g/mol .
Physical And Chemical Properties Analysis
Ethyl docosahexaenoate is a chemically quite reactive compound . More detailed physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Food Chemistry and Preservation
DHAEE is explored for its potential as a food additive due to its omega-3 fatty acid content. However, its susceptibility to oxidation limits its use. Studies have analyzed the autoxidation kinetics of DHAEE to better understand how to preserve its quality in food products .
Pharmaceuticals and Nutraceuticals
In pharmaceutical research, DHAEE’s oxidative stability is crucial for its therapeutic efficacy. Correlations between traditional methods and NMR spectroscopy have been established to monitor lipid oxidation, which is vital for maintaining the integrity of DHAEE-based supplements .
Biotechnology and Biochemistry
The degradation of DHAEE by gamma-ray irradiation has been studied, and the use of antioxidants to suppress this degradation is a significant area of research. This has implications for the storage and stability of DHAEE in biotechnological applications .
Material Science
The autocatalytic reaction rate constants for DHAEE and its emulsified forms have been determined, which is essential for developing new materials and coatings that incorporate DHAEE for enhanced durability and performance .
Analytical Chemistry
The application of high-resolution NMR techniques to study lipid oxidation products in DHAEE provides a powerful tool for analytical chemists. This aids in the quality control of DHAEE and its derivatives in various industries .
Food Technology
Investigations into the oxidative stability of DHAEE in aqueous solutions with emulsifiers are relevant for food technology. This research helps in creating stable emulsions for fortified foods and beverages .
Wirkmechanismus
Target of Action
Ethyl docosahexaenoate, also known as Ethyl cis-4,7,10,13,16,19-Docosahexaenoate, is a long-chain fatty acid ethyl ester . It is derived from the formal condensation of the carboxy group of docosahexaenoic acid (DHA) with the hydroxy group of ethanol . The primary targets of Ethyl docosahexaenoate are the apolipoprotein B-containing lipoproteins .
Mode of Action
Ethyl docosahexaenoate interacts with its targets, the apolipoprotein B-containing lipoproteins, and affects their function .
Biochemical Pathways
The biochemical pathways affected by Ethyl docosahexaenoate are those involving the metabolism of apolipoprotein B-containing lipoproteins . The compound reduces the production of very-low-density lipoprotein (VLDL) in the liver, likely through increased hepatic fatty acid oxidation . This leads to decreased fasting and postprandial serum triglyceride levels .
Pharmacokinetics
It is known that dha, from which ethyl docosahexaenoate is derived, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
The action of Ethyl docosahexaenoate results in decreased serum triglyceride levels, both fasting and postprandial . This is achieved through reduced production of VLDL in the liver and increased clearance of chylomicrons .
Action Environment
The action, efficacy, and stability of Ethyl docosahexaenoate can be influenced by various environmental factors. For instance, the compound’s oxidative stability can be affected by the presence of oxygen
Zukünftige Richtungen
Docosahexaenoic acid (DHA), from which Ethyl docosahexaenoate is derived, has significant health benefits . DHA has been found to improve metabolic disorders associated with obesity and has anti-inflammatory, anti-obesity, and anti-adipogenesis effects . Therefore, future research may focus on the development of DHA delivery systems to overcome the instability of DHA in gastrointestinal digestion, improve the bioavailability of DHA, and better play the role of its functionality .
Eigenschaften
IUPAC Name |
ethyl docosa-2,4,6,8,10,12-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLNXKAVUJJPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276426 | |
| Record name | Ethyl 2,4,6,8,10,12-docosahexaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl docosahexaenate | |
CAS RN |
1020718-25-5 | |
| Record name | Ethyl 2,4,6,8,10,12-docosahexaenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-Iodobenzo[b]thiophene-2-carboxamidine](/img/structure/B1201917.png)

